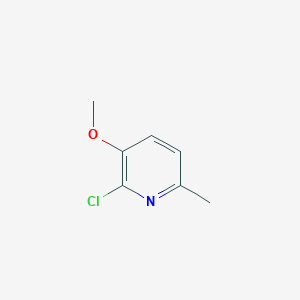

2-Chloro-3-methoxy-6-methylpyridine

Description

Contextual Significance of Substituted Pyridines in Modern Organic Synthesis and Materials Science

Substituted pyridines are a cornerstone of modern organic chemistry, valued for their versatile applications across numerous scientific fields. numberanalytics.comresearchgate.net The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif found in a vast array of biologically active compounds, including pharmaceuticals, vitamins, and natural products. numberanalytics.comnih.gov The presence of the nitrogen atom imparts unique electronic properties, such as a dipole moment and the ability to act as a hydrogen bond acceptor, which significantly influences the molecule's interactions and reactivity. numberanalytics.com

In organic synthesis, pyridine derivatives are indispensable building blocks and intermediates. udhtu.edu.ua Their utility stems from the ability to undergo a wide range of chemical transformations. The pyridine ring can be functionalized through various reactions, including electrophilic and nucleophilic substitutions, as well as more modern cross-coupling reactions. numberanalytics.com This allows chemists to strategically introduce diverse functional groups, tailoring the molecule's properties for specific applications. nih.gov The development of efficient synthetic methods, such as multicomponent reactions, has further expanded the accessibility and diversity of substituted pyridines. bohrium.com

Beyond their role in synthesis, substituted pyridines are integral to the advancement of materials science. Their unique electronic and photophysical properties make them ideal candidates for the creation of functional materials. numberanalytics.com Pyridine-based compounds are utilized in the development of conducting polymers, luminescent materials, and metal-organic frameworks (MOFs). numberanalytics.commdpi.com In these applications, the pyridine moiety can act as a ligand, coordinating with metal ions to form complex structures with tailored electronic, optical, or catalytic properties. mdpi.com

Overview of Current Research Trajectories and Academic Focus on 2-Chloro-3-methoxy-6-methylpyridine and its Analogues

This compound is a polysubstituted pyridine derivative that serves as a versatile intermediate in various chemical syntheses. The specific arrangement of its functional groups—a chloro group at the 2-position, a methoxy (B1213986) group at the 3-position, and a methyl group at the 6-position—provides multiple reactive sites for further chemical modification. The chlorine atom, for instance, can be readily displaced by nucleophiles in substitution reactions, a common strategy for introducing new functionalities.

Current research often focuses on utilizing this compound and its analogues as building blocks for more complex molecular architectures. For example, related compounds like 2-chloro-6-methyl-3-nitropyridine (B1586791) are of significant interest in medicinal chemistry. The nitro group in such analogues can be reduced to an amino group, which then serves as a handle for further derivatization. Similarly, the chlorine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Analogues of this compound, where the substituents are varied, are also actively investigated. For instance, 2-chloro-3-methoxypyridine (B1581833) is studied for its potential biological activities. ontosight.ai The electronic properties of such molecules can be fine-tuned by altering the substituents on the pyridine ring. For example, the methoxy group is electron-donating, while the chloro group is electron-withdrawing, and this interplay influences the reactivity of the pyridine ring.

The synthesis of these and other substituted pyridines is an active area of research, with an emphasis on developing efficient and regioselective methods. guidechem.comsemanticscholar.orgorganic-chemistry.org The ability to control the placement of different functional groups around the pyridine core is crucial for accessing target molecules with desired properties for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov

Below is a table summarizing the key properties of this compound and a related analogue.

| Property | This compound | 2-Chloro-6-methyl-3-nitropyridine |

| Molecular Formula | C7H8ClNO | C6H5ClN2O2 nih.gov |

| Molecular Weight | 157.60 g/mol | 172.57 g/mol nih.gov |

| Key Substituents | Chloro, Methoxy, Methyl | Chloro, Methyl, Nitro nih.gov |

| Primary Research Use | Synthetic Intermediate | Synthetic Intermediate, Medicinal Chemistry |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZZITOCFGNPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294444 | |

| Record name | 2-Chloro-3-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204378-42-7 | |

| Record name | 2-Chloro-3-methoxy-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204378-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 3 Methoxy 6 Methylpyridine and Precursors

De Novo Synthetic Strategies and Key Intermediates

De novo synthesis, the construction of the pyridine (B92270) ring from acyclic precursors, offers a powerful approach to introduce desired substitution patterns from the outset. researchgate.netcolab.ws These methods often involve condensation reactions to form a dihydropyridine (B1217469) intermediate, which is subsequently aromatized.

Approaches from Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates in pyridine synthesis. The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, and can direct substituents to specific positions. acs.orgabertay.ac.uk For instance, the reaction of pyridine N-oxides with inorganic acid halides like phosphoryl chloride can introduce a chlorine atom at the 2- or 4-position. abertay.ac.uk The N-oxide can also be used to facilitate the introduction of other functional groups, which can later be transformed into the desired methoxy (B1213986) and methyl groups.

A common strategy involves the initial synthesis of a substituted pyridine N-oxide, followed by functionalization and subsequent deoxygenation. For example, 3,5-dimethylpyridine-N-oxide can be prepared by the oxidation of 3,5-lutidine. rasayanjournal.co.in This intermediate can then undergo further reactions to introduce the chloro and methoxy groups. Visible light-induced photoredox methods have also been developed for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides, which can then be chlorinated. acs.org

Derivatization of Methyl-Substituted Pyridine Scaffolds

Starting with a pre-existing methyl-substituted pyridine, such as a picoline or lutidine, is a common and practical approach. beilstein-journals.org For example, 3-picoline can be generated as a major byproduct in the industrial synthesis of pyridine. beilstein-journals.org These readily available starting materials can then be functionalized in a stepwise manner.

A synthetic route to a key intermediate for pantoprazole, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, starts from "voitol" (a trivial name for a pyran derivative), which is converted to a substituted pyridone, then chlorinated and further functionalized. google.com This highlights the multi-step nature of derivatization strategies. The synthesis of nicotinic acid from 2-methyl-5-ethylpyridine or 3-picoline also demonstrates the industrial viability of modifying simple pyridine building blocks. beilstein-journals.org

Halogenation and Methoxylation Techniques for Pyridine Rings

The introduction of halogen and methoxy groups onto the pyridine ring requires careful control of regioselectivity. Direct halogenation of pyridine itself is often difficult and requires harsh conditions. For example, chlorination of pyridine with chlorine gas in the presence of aluminum chloride can yield 3-chloropyridine. abertay.ac.uk

More sophisticated methods offer better control. For instance, the side-chain fluorination or chlorofluorination of 3-methylpyridine (B133936) can be achieved by reacting it with hydrogen fluoride (B91410) and chlorine in the liquid phase at elevated temperature and pressure. google.com Temporary dearomatization strategies have emerged as a powerful tool for the meta-halogenation of pyridines, allowing for the introduction of a halogen at a position that is typically difficult to functionalize directly. orgsyn.org

Methoxylation can be achieved through nucleophilic aromatic substitution (SNA_r_) of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source. researchgate.net For example, the methoxylation of 3,5-Dimethyl-4-nitropyridine-1-oxide can be accomplished using sodium hydroxide (B78521) and methanol (B129727) to yield 3,5-Dimethyl-4-methoxypyridine-1-oxide. rasayanjournal.co.in

Regioselective Functionalization Protocols

Achieving the desired arrangement of substituents on the pyridine ring is a central challenge in the synthesis of compounds like 2-Chloro-3-methoxy-6-methylpyridine. Regioselectivity is governed by the electronic nature of the pyridine ring and any existing substituents, as well as the reaction conditions.

Directing Group Effects in Electrophilic Aromatic Substitution

The pyridine nitrogen atom is electron-withdrawing, making the ring less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. ijrar.orgwikipedia.org When EAS does occur, substitution is generally directed to the 3-position (meta-position). snnu.edu.cnscribd.com Existing substituents on the ring will further influence the position of subsequent electrophilic attack.

Activating groups, which donate electron density to the ring, can direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.org Conversely, deactivating groups, which withdraw electron density, typically direct incoming electrophiles to the meta position. ijrar.orgwikipedia.org The interplay of the directing effects of the nitrogen atom and any other substituents must be carefully considered to predict the outcome of an EAS reaction. For example, in substituted pyridines, the directing effects of various substituents are crucial for predicting the outcomes of EAS reactions. pearson.com

Control of Regioselectivity in Nucleophilic Displacements

Nucleophilic aromatic substitution (SNA_r_) is a more common reaction for pyridines, particularly at the 2- and 4-positions, which are electron-deficient due to the influence of the nitrogen atom. nih.gov The regioselectivity of nucleophilic displacement can be controlled by several factors.

In di- or tri-substituted pyridines, the position of nucleophilic attack can be influenced by the nature of the leaving groups and the other substituents present. For example, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the regioselectivity is influenced by the steric properties of the 3-substituent. researchgate.netgu.se The use of a bulky trialkylsilyl group as a temporary directing group can completely reverse the normal regioselectivity of nucleophilic substitution on halopyridines. acs.org Furthermore, the generation of pyridyne intermediates offers a unique method for the regioselective difunctionalization of pyridines. rsc.orgchemistryviews.org

| Reaction Type | Key Factors Influencing Regioselectivity | Typical Positions of Functionalization |

| Electrophilic Aromatic Substitution (EAS) | Directing effect of the pyridine nitrogen (meta-directing) and other substituents. | 3-position (meta) |

| Nucleophilic Aromatic Substitution (SNA_r) | Electron deficiency at C2 and C4, nature of the leaving group, steric effects of substituents. | 2- and 4-positions (ortho and para to nitrogen) |

| Pyridyne Intermediates | Position of the triple bond, nature of the incoming nucleophile. | Adjacent positions to the former triple bond |

Process Optimization and Scalability Considerations for Synthesis

The industrial production of this compound necessitates the development of synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. Process optimization and scalability are therefore critical considerations, focusing on improving reaction efficiency, simplifying work-up procedures, and adapting laboratory-scale syntheses for large-scale manufacturing.

A significant aspect of optimizing the synthesis of substituted pyridines involves the careful selection of reagents and reaction conditions to maximize yield and purity. For instance, in the synthesis of related pyridine C-nucleosides, the reaction of unprotected 2-chloro-6-methylpyridine (B94459) C-nucleoside with sodium methoxide in methanol was found to be very slow, requiring 10 days of heating at 120 °C to achieve full conversion, although it ultimately provided a good yield of the 2-methoxy-6-methylpyridine (B1310761) product (77%). rsc.org Such prolonged reaction times and high temperatures are often undesirable in large-scale production due to high energy consumption and potential for side-product formation.

To address these challenges, research into process optimization often explores alternative reagents and catalysts. For example, the use of cyanuric chloride as a chlorinating agent for a 2-bromo-6-hydroxymethylpyridine presented a scalable alternative to thionyl chloride (SOCl₂). mdpi.com This is because the byproduct of chlorination with cyanuric chloride is a solid, cyanuric acid, which simplifies purification. In contrast, the use of thionyl chloride can lead to the formation of toxic sulfur dioxide gas, complicating its use on an industrial scale. mdpi.com

Furthermore, the development of one-pot procedures and the use of continuous flow reactors are key strategies for scaling up production. A greener chemistry approach for the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride was developed that involved carrying out the synthesis without the isolation of intermediates. rasayanjournal.co.in This approach improved productivity and significantly reduced the use of solvents. rasayanjournal.co.in Continuous flow reactors, in particular, offer superior control over reaction parameters such as temperature and mixing, which can lead to increased yields and purity. This technology is being explored for the synthesis of various bioactive pyridine derivatives. researchgate.net For instance, the industrial-scale production of 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride can be optimized using continuous flow reactors to ensure better control over reaction conditions and enhance yield.

The optimization of reaction conditions is a multi-faceted process, as illustrated by the data in the following tables. The choice of base, solvent, and temperature can have a profound impact on reaction outcomes.

Table 1: Optimization of Reaction Conditions for a Formal [3+2] Cycloaddition

| Entry | Base | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | THF | 18 h | 10 |

| 2 | Pyridine | THF | 18 h | - |

| 3 | DMAP | THF | 2 h | 31 |

| 4 | DABCO | THF | 2 h | 26 |

| 5 | DBU | THF | 5 min | 61 |

| 6 | DBN | THF | 5 min | 58 |

| 7 | DBU | Methanol | 10 min | Decomposition |

| 8 | DBU | DCM | 10 min | 55 |

| 9 | DBU | Toluene | 10 min | 45 |

| 10 | DBU | ACN | 10 min | 58 |

| 11 | DBU | Dioxane | 10 min | 52 |

| 12 | DBU | THF | 10 min | 82 (at 0 °C) |

Data derived from a study on the synthesis of highly substituted 2-carbonyl- and 2-phosphorylfurans and is presented to illustrate general principles of reaction optimization. researchgate.net

This table demonstrates that amidine bases like DBU and DBN were most effective, leading to high yields in very short reaction times. researchgate.net It also shows that solvent choice is critical, with THF being optimal and methanol leading to decomposition. researchgate.net Lowering the reaction temperature further improved the yield significantly. researchgate.net

For the synthesis of precursors, patents for related compounds provide insight into scalable industrial processes. For example, a method for synthesizing 4-chloro-3-methoxy-2-methylpyridine-N-oxide involves using a phosphotungstic acid solution as a catalyst for the oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) with hydrogen peroxide. patsnap.com The process details specific temperatures and reagent quantities suitable for large-scale production. patsnap.com

Table 2: Industrial Synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Catalyst and Reagent Optimization

| Example | Starting Material (parts by weight) | Catalyst Solution | Oxidizing Agent (parts by weight) | Reaction Temp. | Yield |

|---|---|---|---|---|---|

| 1 | 200 | 10 parts Phosphotungstic acid in neutral water (20% solution) | 380 (35% H₂O₂) | 85-88 °C | 93.05% |

| 2 | 220 | 12 parts Phosphotungstic acid in weakly acidic water (25% solution) | 350 (35% H₂O₂) | 85-87 °C | Not specified |

| 3 | 250 | 10 parts Phosphotungstic acid in neutral water (20% solution) | 300 (35% H₂O₂) | 83-90 °C | Not specified |

Data derived from a patent for the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. patsnap.com

This data illustrates how adjustments in the quantities of starting material, catalyst solution preparation, and the amount of oxidizing agent are explored to optimize the process for industrial application. patsnap.com

Ultimately, a successful scalable synthesis for this compound would likely involve a streamlined process that minimizes the number of steps, avoids hazardous reagents, and is amenable to technologies like continuous flow processing to ensure consistent quality and high throughput.

Computational Chemistry and Theoretical Modelling of 2 Chloro 3 Methoxy 6 Methylpyridine

Quantum Chemical Calculations: Unveiling the Molecular Architecture

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for elucidating the fundamental characteristics of molecules. For 2-chloro-3-methoxy-6-methylpyridine, these computational approaches have provided significant insights.

Molecular Geometry Optimization and Conformational Landscapes

The optimization of the molecular geometry of this compound and its derivatives has been a central focus of theoretical studies. Using methods like DFT with the B3LYP functional and various basis sets such as 6-31+G(d,p) and 6-311++G(d,p), researchers have determined the most stable three-dimensional arrangement of atoms in the molecule. researchgate.nettandfonline.com These calculations are crucial for understanding the molecule's steric and electronic properties.

For instance, studies on related compounds like 2-chloro-6-methoxy-3-nitropyridine (B41990) have shown that both Hartree-Fock (HF) and DFT methods predict consistent geometrical parameters. researchgate.net The optimized structures provide data on bond lengths, bond angles, and dihedral angles, which are essential for a complete understanding of the molecule's conformation.

Table 1: Optimized Geometrical Parameters of a Related Pyridine (B92270) Derivative (2-chloro-6-methoxy-3-nitropyridine)

| Geometrical Parameters | HF/6-31+G(d,p) | B3LYP/6-31+G(d,p) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.374 | 1.385 |

| C1-H5 | 1.07 | 1.084 |

| C2-C14 | 1.387 | 1.397 |

| C3-Cl8 | 1.722 | 1.742 |

| C4-N7 | 1.319 | 1.335 |

| O9-C10 | 1.409 | 1.43 |

| C10-H12 | 1.084 | 1.096 |

| **Bond Angles (°) ** | ||

| C2-C1-C4 | 117.1 | 117.3 |

| C1-C2-H6 | 120.8 | 121.2 |

| C4-C1-H5 | 122.4 | 122.3 |

| C1-C4-O9 | 124 | 124.3 |

| C2-C14-C3 | 117.9 | 117.9 |

| N7-C3-Cl8 | 114.7 | 115.1 |

| C3-N7-C4 | 120.5 | 120.1 |

This table, adapted from a study on a structurally similar compound, illustrates the type of data obtained from geometry optimization calculations. researchgate.net The values represent the calculated bond lengths and angles, providing a precise model of the molecular structure.

Prediction of Vibrational Frequencies and Spectral Intensities

Theoretical calculations are instrumental in predicting the vibrational frequencies of this compound, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. By employing DFT methods, researchers can calculate the entire vibrational spectrum of the molecule. nih.gov These theoretical spectra are then compared with experimental data to assign the observed vibrational modes to specific molecular motions. nih.gov

For the related compound 2-chloro-6-methoxypyridine (B123196), a complete vibrational assignment was carried out by comparing experimental FTIR and FT-Raman spectra with theoretical frequencies computed using the B3LYP method with 6-31G(d,p), cc-pVTZ, and 6-311++G(d,p) basis sets. nih.gov This comparative analysis allows for a detailed understanding of how the substituents, a bulky chlorine atom and a methoxy (B1213986) group, influence the molecule's spectral characteristics. nih.gov Similar detailed quantum chemical calculations have been performed for 2-chloro-4-methyl-3-nitropyridine (B135334) and 2-chloro-6-methylpyridine (B94459) using B3LYP and B3PW91 methods. sigmaaldrich.cn

Electronic Structure Analysis

The electronic properties of this compound dictate its reactivity and potential applications. Theoretical modeling provides a framework for understanding these properties at a fundamental level.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical activity of a molecule. researchgate.net

In a study of the related 2-methoxy-6-methylpyridine (B1310761), the HOMO-LUMO energy gap was calculated at the B3LYP/6-311++G(d,p) level. researchgate.net The analysis of the wave function indicated that the primary electronic transition corresponds to an excitation from the HOMO to the LUMO. researchgate.net For this molecule, the HOMO is located over the heterocyclic ring, and the HOMO-LUMO transition involves an electron density transfer to the methyl group from the heterocyclic ring and the oxygen atom. researchgate.net Such analyses provide insights into the molecule's electronic transitions and reactivity.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. tandfonline.com The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites).

For a similar compound, 2-chloro-6-methoxypyridine-4-carboxylic acid, the MEP map was analyzed using DFT/B3LYP/6-311++G(d,p) calculations. tandfonline.com This analysis helps in understanding the three-dimensional molecular charge distributions, size, shape, and dipole moments, and is particularly useful in predicting hydrogen-bonding interactions. tandfonline.com

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer Phenomena

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps to elucidate intermolecular interactions and the delocalization of electron density. tandfonline.comtandfonline.com The NBO analysis for the monomer and dimers of 2-chloro-6-methoxypyridine-4-carboxylic acid, performed at the B3LYP/6-311++G(d,p) level, revealed several important donor-acceptor interactions in the π system and the lone pairs of the nitrogen and oxygen atoms. tandfonline.com The stabilization energy, E(2), associated with these interactions indicates the intensity of the charge transfer. A larger E(2) value signifies a more concentrated electron donor-acceptor interaction. tandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. nih.govresearchgate.net For this compound, TD-DFT calculations, often paired with a functional like B3LYP and a basis set such as 6-311++G(d,p), are employed to predict its electronic absorption spectra (UV-Vis). nih.govtandfonline.com These calculations help in understanding the electronic transitions, such as π-π* and n-π* transitions, that occur when the molecule absorbs light. researchgate.net

The theoretical UV-Vis spectrum can be compared with experimental data to validate the computational model. nih.gov For similar pyridine derivatives, TD-DFT has been used to analyze the lowest singlet-singlet spin-allowed excitations, providing information on the nature of the electronic transitions, including the orbitals involved and their corresponding energies. tandfonline.com This analysis is crucial for understanding the photophysical properties of the molecule. The influence of solvents on the electronic spectra can also be modeled, offering a more comprehensive understanding of the compound's behavior in different environments. researchgate.netresearchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental results for validation and detailed analysis.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. scispace.comimist.ma This method, typically used in conjunction with Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of accuracy. tandfonline.comdergipark.org.tr

Calculations are often performed using the B3LYP functional and a suitable basis set, such as 6-311++G(d,p). tandfonline.com The theoretical chemical shifts are usually referenced to a standard, like tetramethylsilane (B1202638) (TMS). imist.madergipark.org.tr By comparing the calculated chemical shifts with experimental data, researchers can confirm the molecular structure and assign specific signals to the corresponding atoms in the molecule. tandfonline.comdergipark.org.tr The inclusion of solvent effects in the calculations can further improve the accuracy of the predicted NMR spectra. scispace.com

Simulation of IR, Raman, and UV-Vis Spectra for Comparative Analysis

The simulation of infrared (IR), Raman, and UV-Vis spectra provides a powerful tool for the vibrational and electronic characterization of this compound. nih.govdergipark.org.tr DFT calculations, particularly with the B3LYP functional and basis sets like 6-311++G(d,p), are commonly used to compute the vibrational frequencies and intensities of the molecule. tandfonline.comresearchgate.net

The calculated IR and Raman spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes. nih.govorientjchem.org This comparative analysis helps in understanding the influence of the chloro, methoxy, and methyl substituents on the vibrational frequencies of the pyridine ring. nih.gov Similarly, as mentioned in section 4.2.4, TD-DFT is used to simulate the UV-Vis spectrum, which provides insights into the electronic transitions of the molecule. nih.govtandfonline.com

Table 1: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Calculated Wavenumber/Wavelength | Experimental Wavenumber/Wavelength | Assignment |

| FT-IR | 3617 cm⁻¹ (monomer) | - | OH stretching (deviation due to intermolecular hydrogen bonding) tandfonline.com |

| FT-IR | 3144 cm⁻¹ (HT dimer) | - | OH stretching tandfonline.com |

| FT-IR | 2948, 2878 cm⁻¹ (HH dimer) | - | OH stretching tandfonline.com |

| FT-IR | 2957 cm⁻¹ (asymmetric) | 2957 cm⁻¹ | Methyl group C-H stretching tandfonline.com |

| FT-IR | 2874 cm⁻¹ (symmetric) | 2874 cm⁻¹ | Methyl group C-H stretching tandfonline.com |

| FT-Raman | 3037, 2956 cm⁻¹ (asymmetric) | 3037, 2956 cm⁻¹ | Methyl group C-H stretching tandfonline.com |

| FT-Raman | 2881 cm⁻¹ (symmetric) | 2881 cm⁻¹ | Methyl group C-H stretching tandfonline.com |

| ¹³C NMR | - | 164.3, 166.1, 166.1 ppm | C1, C5, C7 (deshielded by O and N) tandfonline.com |

| ¹³C NMR | - | 54.7 ppm | C11 (shielded by H) tandfonline.com |

| ¹H NMR | 7.9 ppm (COOH) | 7.4 ppm | H15 tandfonline.com |

| ¹H NMR | 7.8, 7.7 ppm (Pyridine ring) | 7.4, 7.2 ppm | H13, H14 tandfonline.com |

Intermolecular Interactions and Self-Assembly Modelling

The study of intermolecular interactions is crucial for understanding the solid-state properties and self-assembly behavior of this compound. Computational modeling can be used to investigate various non-covalent interactions, such as hydrogen bonding and dimerization. tandfonline.com

For analogous pyridine derivatives, studies have shown the formation of dimers through intermolecular hydrogen bonds. tandfonline.com For instance, in a related carboxylic acid derivative, both head-to-tail and head-to-head dimer configurations were modeled, revealing the specific atoms involved in hydrogen bonding and the resulting geometry. tandfonline.com Natural Bond Orbital (NBO) analysis can be employed to further characterize these interactions, providing information on charge transfer and the strength of the hydrogen bonds. tandfonline.com The modeling of these interactions helps in understanding the crystal packing and the formation of supramolecular structures. ugd.edu.mkmdpi.com

Chemical Reactivity and Mechanistic Studies of 2 Chloro 3 Methoxy 6 Methylpyridine

Nucleophilic Aromatic Substitution (S_NAr) Reactionschemrxiv.orgresearchgate.net

Nucleophilic aromatic substitution (S_NAr) is a key transformation for pyridines, and 2-Chloro-3-methoxy-6-methylpyridine is no exception. chemrxiv.orgresearchgate.netrsc.org This class of reactions allows for the introduction of a variety of functional groups onto the pyridine (B92270) ring. acs.org

The pyridine ring in this compound contains two primary sites for nucleophilic attack: the carbon atom bearing the chloro group and the carbon atom attached to the methoxy (B1213986) group. The regioselectivity of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

In contrast, studies on similar 2,6-disubstituted pyridine systems have shown that the choice of solvent can significantly influence the regioselectivity of nucleophilic substitution. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with methoxide (B1231860) in methanol (B129727) favored substitution at the 6-position, while reactions in other solvents like acetonitrile, dichloromethane, and THF favored substitution at the 2-position. pharm.or.jp This highlights the intricate balance of factors that govern the outcome of these reactions.

The following table summarizes the selective substitution reactions on pyridine derivatives:

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-chloro-6-methylpyridine (B94459) C-nucleoside | MeONa, MeOH | 2-methoxy-6-methylpyridine (B1310761) C-nucleoside | 77 | rsc.org |

| Methyl 2,6-dichloropyridine-3-carboxylate | MeONa, MeOH | Methyl 6-methoxy-2-chloropyridine-3-carboxylate | Major Product | pharm.or.jp |

The reactivity and regioselectivity of S_NAr reactions on this compound are governed by a combination of steric and electronic factors. chemrxiv.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the chloro and methoxy substituents, activates the ring towards nucleophilic attack.

The methyl group at the 6-position introduces steric hindrance, which can influence the approach of the nucleophile. This steric effect can play a significant role in directing the substitution to the less hindered position. Furthermore, the electronic effects of the substituents are crucial. The methoxy group is an electron-donating group, while the chloro group is electron-withdrawing. These opposing electronic effects, in conjunction with the directing effect of the ring nitrogen, create a complex reactivity profile.

Computational models have been developed to predict the rates and regioselectivity of S_NAr reactions based on molecular descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential at the reaction sites. chemrxiv.org These models provide a quantitative framework for understanding the interplay of electronic effects in determining the reaction outcomes. chemrxiv.org

Transition Metal-Catalyzed Cross-Coupling Reactionsresearchgate.netsmolecule.com

This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govacs.org These reactions have broad applications in the synthesis of pharmaceuticals and other functional materials. nih.gov

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds, and it has been successfully applied to heteroaryl chlorides like this compound. researchgate.netbeilstein-journals.org This reaction typically involves the coupling of the halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.org

While specific examples for this compound are not extensively detailed in the provided search results, the general principles of Suzuki-Miyaura coupling of chloro-pyridines are well-established. researchgate.net For instance, the coupling of 2-bromo-6-chloropyridine (B1266251) C-nucleoside with phenylboronic acid proceeds chemoselectively to displace the bromine atom, indicating the differential reactivity of the two halogen substituents. rsc.org This selectivity is a key aspect in the strategic synthesis of complex molecules.

The following table presents a representative Suzuki-Miyaura reaction on a related pyridine derivative:

| Starting Material | Coupling Partner | Catalyst | Product | Yield (%) | Reference |

|---|

The Negishi coupling, which utilizes organozinc reagents, is another important C-C bond-forming reaction. organic-chemistry.org This method has been employed for the coupling of 2-chloro-6-methoxypyridine (B123196) with aminoalkylzinc reagents. acs.org The reaction, catalyzed by nickel, proceeds smoothly to afford the corresponding coupled products in good yields. acs.org

This demonstrates the utility of Negishi coupling for introducing alkyl chains onto the pyridine ring, a transformation that can be challenging to achieve through other methods. The use of organozinc reagents offers a complementary approach to the organoboron reagents used in Suzuki-Miyaura coupling. thieme-connect.de

A representative Negishi coupling reaction is shown in the table below:

| Starting Material | Coupling Partner | Catalyst | Product | Yield (%) | Reference |

|---|

The success of transition metal-catalyzed cross-coupling reactions is highly dependent on the choice of ligand and catalyst system. scholaris.ca Ligand design plays a crucial role in modulating the reactivity and selectivity of the metal catalyst, enabling the coupling of a wide range of substrates with diverse functional groups. scholaris.ca

For Suzuki-Miyaura reactions, the development of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, has been instrumental in improving the efficiency of coupling with challenging substrates like heteroaryl chlorides. researchgate.net Similarly, for Negishi couplings, the optimization of the nickel catalyst and the preparation of the organozinc reagent are critical for achieving high yields and selectivity. acs.org

The ongoing research in this area focuses on developing more active, stable, and versatile catalyst systems that can operate under milder conditions and tolerate a broader range of functional groups. nih.gov This includes the design of new ligands, the use of pre-catalysts, and the exploration of different reaction media. researchgate.netscholaris.ca

An in-de

Environmental Transformation and Fate Pathways of Halogenated Pyridine Derivatives

Abiotic Degradation Mechanisms

Hydrolysis Kinetics and Proposed Mechanisms in Aqueous Environments

No specific studies detailing the hydrolysis kinetics of 2-Chloro-3-methoxy-6-methylpyridine were identified. The rate at which this compound might break down in water due to reaction with water molecules, and the mechanisms of such a reaction, have not been documented in the reviewed scientific literature.

Photolytic Degradation in Various Environmental Matrices (e.g., aqueous solutions, soil surfaces)

Information regarding the degradation of this compound when exposed to sunlight, either in aquatic environments or on soil surfaces, is not available. The potential for photolysis, a key process in the breakdown of many environmental contaminants, has not been investigated for this compound.

Biotic Degradation Mechanisms

Microbial Transformation and Metabolism by Isolated Strains

There is a lack of research on the microbial degradation of this compound. Studies identifying specific microorganisms capable of transforming or metabolizing this compound, and the conditions under which such biodegradation might occur, have not been published.

Identification and Characterization of Biodegradation Products

As no studies on the microbial transformation of this compound were found, there is consequently no information on the potential intermediate or final products of its biodegradation.

Sorption and Mobility Characteristics in Soil and Aquatic Compartments

Specific data on the sorption (the tendency to bind to soil particles) and mobility of this compound in soil and aquatic systems are absent from the scientific literature. Understanding these properties is crucial for predicting the potential for this compound to move through the environment and potentially contaminate groundwater, but such investigations have not been reported.

Conclusion and Future Perspectives in the Research of 2 Chloro 3 Methoxy 6 Methylpyridine

Synthesis and Derivatization: Unexplored Avenues and Challenges

While the synthesis of 2-chloro-3-methoxy-6-methylpyridine is established, there remain unexplored avenues and challenges in its derivatization. The development of more efficient and greener synthetic methodologies is a key area for future research. researchgate.net This includes the use of novel catalysts and reaction conditions to improve yields and reduce environmental impact. researchgate.net

Unexplored Avenues:

Novel Cross-Coupling Reactions: While Suzuki-Miyaura coupling is utilized, exploring other cross-coupling reactions like Buchwald-Hartwig, Sonogashira, and C-H activation could lead to a wider range of derivatives with unique properties.

Late-Stage Functionalization: Developing methods for the selective functionalization of the pyridine (B92270) ring at later stages of a synthetic sequence would provide rapid access to a library of analogues for structure-activity relationship (SAR) studies. acs.orggu.se

Flow Chemistry: The application of flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis and derivatization of this compound.

Challenges:

Regioselectivity: Controlling the regioselectivity of reactions on the pyridine ring, especially when multiple reactive sites are present, remains a significant challenge. The interplay of electronic and steric effects of the existing substituents needs to be carefully considered.

Ortho-Lithiation/Metalation: Directing metalation to the C4 or C5 positions of the pyridine ring can be difficult due to the directing effects of the existing chloro, methoxy (B1213986), and methyl groups. Overcoming this challenge would open up new avenues for functionalization.

Scalability: While laboratory-scale syntheses are available, scaling up the production of this compound and its derivatives for potential industrial applications can present challenges related to cost, safety, and purification.

Advanced Computational Studies for Predictive Modelling of Reactivity and Properties

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. tandfonline.comresearchgate.netnih.gov Future research should focus on developing more sophisticated computational models to guide experimental work.

Predictive Modeling of Reactivity:

Density Functional Theory (DFT): Advanced DFT calculations can be employed to model reaction mechanisms, predict transition states, and rationalize observed regioselectivity in derivatization reactions. tandfonline.comresearchgate.net This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity. nih.gov This would enable the prediction of the reactivity of novel compounds before their synthesis. rsc.orgchemrxiv.org

Predicting Physicochemical and Biological Properties:

Molecular Docking: For applications in medicinal chemistry, molecular docking studies can predict the binding affinity and mode of interaction of derivatives with biological targets. tandfonline.comtandfonline.com This can aid in the rational design of new drug candidates.

Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data (e.g., NMR, IR) for novel derivatives, which can assist in their characterization. tandfonline.com

Table 1: Computational Methods for Predictive Modeling

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting reactivity and regioselectivity, calculating spectroscopic properties. tandfonline.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting chemical reactivity and biological activity of derivatives. nih.gov |

| Molecular Docking | Predicting binding interactions with biological targets for drug design. tandfonline.comtandfonline.com |

| Molecular Dynamics (MD) Simulations | Studying the conformational flexibility and dynamics of the molecule and its derivatives. |

Expanding Applications in Targeted Organic Synthesis and Functional Materials Science

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules and functional materials. evitachem.comresearchgate.net

Targeted Organic Synthesis:

Pharmaceuticals and Agrochemicals: The pyridine scaffold is a common motif in many biologically active compounds. researchgate.netjst.go.jp Derivatives of this compound could be explored as intermediates for the synthesis of new pharmaceuticals and agrochemicals. jst.go.jp

Heterocyclic Chemistry: The compound can serve as a precursor for the synthesis of various fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Functional Materials Science:

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are known to be useful in the development of materials for OLEDs. The electronic properties of this compound derivatives could be tuned for applications in this area.

Sensors: The pyridine nitrogen can act as a binding site for metal ions, suggesting that derivatives could be developed as chemosensors for the detection of specific analytes.

Non-Linear Optical (NLO) Materials: Some pyridine derivatives exhibit NLO properties. tandfonline.com The potential of this compound derivatives in this field warrants investigation. tandfonline.com

Emerging Methodologies for Comprehensive Environmental Transformation Assessment

Understanding the environmental fate and transformation of this compound is crucial for its responsible use. Emerging analytical and computational techniques can provide a more comprehensive assessment.

Advanced Analytical Techniques:

High-Resolution Mass Spectrometry (HRMS): HRMS coupled with liquid chromatography (LC) can be used to identify and quantify the parent compound and its transformation products in environmental matrices at very low concentrations.

Isotope Labeling Studies: Using isotopically labeled this compound can help in tracing its metabolic pathways and degradation products in environmental and biological systems.

Computational Environmental Chemistry:

Predictive Degradation Models: Computational models can be developed to predict the environmental degradation pathways and half-lives of the compound under various conditions (e.g., hydrolysis, photolysis, biodegradation).

Toxicity Prediction: In silico toxicology models can be used to predict the potential ecotoxicity of the parent compound and its transformation products, helping to prioritize experimental testing and risk assessment.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-methoxy-6-methylpyridine, and how can reaction efficiency be improved?

Q. How should researchers characterize the compound’s purity and structural integrity?

-

Methodological Answer : Use a combination of ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) and FT-IR (to confirm functional groups like C-Cl and C-O-C). For quantification, employ HPLC with a C18 column (acetonitrile/water mobile phase) . Cross-validate melting points via differential scanning calorimetry (DSC) to detect polymorphic variations .

-

Example Spectroscopic Data :

- ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 6.75 (d, J=8.0 Hz, 1H), 7.20 (d, J=8.0 Hz, 1H).

- FT-IR (cm⁻¹) : 750 (C-Cl), 1250 (C-O-C), 1600 (aromatic C=C).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry or substituent orientation?

Q. What computational strategies predict reactivity or regioselectivity in derivatization reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potentials and identify nucleophilic/electrophilic sites. For regioselectivity in cross-coupling, analyze frontier molecular orbitals (HOMO/LUMO) to predict activation barriers . Validate with kinetic studies (e.g., monitoring substituent effects via Arrhenius plots).

Q. How to address contradictions in reported biological activity data (e.g., enzyme inhibition)?

- Methodological Answer : Re-evaluate assay conditions (pH, temperature, solvent) that may alter compound conformation. Use dose-response curves to calculate IC₅₀ values across multiple trials. For enzyme studies, confirm binding modes via molecular docking (AutoDock Vina) and compare with crystallographic data if available . Cross-reference with analogs (e.g., 3-Chloro-4-fluoro-2-methoxypyridine) to isolate substituent effects .

Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.